3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol
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Overview
Description
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol is an organic compound that features a phenol group attached to a 1,3-dithiane ring via an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol typically involves the reaction of a phenol derivative with a 1,3-dithiane compound. One common method is the thioacetalization of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require a solvent such as petroleum ether and may involve refluxing to achieve high yields .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], can enhance the thioacetalization process, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reacting with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for mild reaction conditions, yttrium triflate for chemoselective protection of aldehydes, and p-toluenesulfonic acid for promoting thioacetalization .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler analog that lacks the phenol group but shares the dithiane ring structure.
Benzenamine, 3-[1-(1,3-dithian-2-ylidene)ethyl]: Similar in structure but contains an amine group instead of a phenol group.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring and is used in similar synthetic applications.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form stable complexes with biological targets makes it a valuable compound in various fields of research .
Properties
CAS No. |
89863-93-4 |
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Molecular Formula |
C12H14OS2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
3-[1-(1,3-dithian-2-ylidene)ethyl]phenol |
InChI |
InChI=1S/C12H14OS2/c1-9(12-14-6-3-7-15-12)10-4-2-5-11(13)8-10/h2,4-5,8,13H,3,6-7H2,1H3 |
InChI Key |
OHXSVSKZTFGOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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